N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide typically involves a multi-step process. One common method is the “click” chemistry approach, which is known for its efficiency and high yield. The process begins with the preparation of the azide and alkyne precursors. The azide is usually synthesized from an amine through diazotization followed by azidation. The alkyne can be prepared through various methods, including the dehydrohalogenation of a halide.
The key step in the synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the 1,2,3-triazole ring. This reaction is typically carried out in an aqueous medium with copper sulfate and sodium ascorbate as catalysts . The final step involves the sulfonation of the triazole derivative to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly as an antimicrobial and anticancer agent
Mechanism of Action
The mechanism of action of N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The benzenesulfonamide group can interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell processes or anticancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with similar biological activities.
Benzenesulfonamide: A compound with a sulfonamide group that shares some chemical properties.
Cyclohexylamine: A compound with a cyclohexyl group that can undergo similar chemical reactions.
Uniqueness
N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide is unique due to its combination of a triazole ring, a cyclohexyl group, and a benzenesulfonamide group. This unique structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[2-(4-phenyltriazol-1-yl)cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,17-11-5-2-6-12-17)22-18-13-7-8-14-20(18)24-15-19(21-23-24)16-9-3-1-4-10-16/h1-6,9-12,15,18,20,22H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJJVZHGNYMKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.